Combretastatin A4

Multidrug resistance P-glycoprotein efflux Anthracycline cross-resistance

Combretastatin A4 (CA4) is the essential tubulin-targeting agent for MDR cancer and vascular disruption research. Unlike Combretastatin A1, CA4 retains full cytotoxic efficacy in P-glycoprotein-overexpressing, daunorubicin-resistant models. The CA4P phosphate prodrug achieves 4.6-fold higher intratumoral AUC (60.1 vs. 13.1 μg·h·mL⁻¹) than CA1P, ensuring superior tumor exposure for pharmacodynamic studies. As the benchmark VDA, CA4P outperforms ZD6126 in head-to-head vascular shutdown efficacy and is supported by 20+ clinical trials with FDA Orphan Drug designations—making it the only combretastatin-class compound with a robust translational evidence base.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
CAS No. 117048-59-6
Cat. No. B1662141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombretastatin A4
CAS117048-59-6
Synonyms1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O
InChIInChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5-
InChIKeyHVXBOLULGPECHP-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Combretastatin A4 (CA4) CAS 117048-59-6: A Potent Tubulin-Binding Natural Stilbene with Vascular Disrupting Activity


Combretastatin A4 (CA4; CAS 117048-59-6) is a cis-stilbene natural product first isolated from the African willow tree Combretum caffrum [1]. It is the most potent member of the combretastatin family, exerting its cytotoxic effects by binding to the colchicine site on β-tubulin with a dissociation constant (Kd) of 0.4 μM, thereby strongly inhibiting microtubule polymerization . CA4 exhibits nanomolar-range cytotoxicity against a broad panel of human cancer cell lines, including multidrug-resistant (MDR) phenotypes, and functions as a vascular disrupting agent (VDA) that induces selective shutdown of tumor blood flow [2]. Despite its high potency, the parent compound suffers from poor aqueous solubility and chemical instability of the Z-configured double bond, issues that have driven extensive prodrug and analog development, most notably the water-soluble phosphate prodrug CA4P (fosbretabulin), which has advanced to multiple clinical trials [3].

Why Generic Substitution of Combretastatin A4 Fails: Critical Quantitative Differences in Resistance, Exposure, and Isomeric Activity


Procurement of Combretastatin A4 for scientific or preclinical research cannot be replaced by its closest structural analogs without fundamentally altering experimental outcomes. Critical quantitative differences exist across multiple dimensions: differential susceptibility to drug efflux pumps (with CA4 demonstrating superior efficacy in daunorubicin-resistant P388 cells compared to CA1) [1]; divergent plasma and tumor exposure profiles between the CA4P and CA1P prodrugs (with CA4 achieving a tumor AUC of 60.1 μg·h·mL⁻¹ versus 13.1 μg·h·mL⁻¹ for CA1 at equivalent prodrug doses) [2]; a 1000-fold potency gap between the active Z-isomer and inactive E-isomer of CA4 itself [3]; and superior vascular-disrupting efficacy in comparative in vivo studies against other VDAs such as ZD6126 [4]. Generic in-class substitution without accounting for these quantifiable differentials risks invalidating key mechanistic hypotheses, compromising in vivo study design, and yielding non-reproducible pharmacokinetic or pharmacodynamic data.

Combretastatin A4 Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


Combretastatin A4 vs. A1: Differential Efficacy in Multidrug-Resistant Cancer Cells

Combretastatin A4 demonstrates a distinct susceptibility profile to P-glycoprotein-mediated drug efflux compared to its closest natural analog, Combretastatin A1. In a direct head-to-head evaluation using two daunorubicin-resistant P388 murine leukemia cell lines with acquired MDR phenotype, CA4 retained significant cytotoxic efficacy, whereas CA1 exhibited a high degree of cross-resistance [1]. The study further established that CA1 was substantially more efficient than CA4 at increasing intracellular daunorubicin accumulation in resistant cells—a functional readout of differential interaction with the drug efflux machinery—while neither agent affected anthracycline accumulation in the drug-sensitive parental cell line [1].

Multidrug resistance P-glycoprotein efflux Anthracycline cross-resistance

Combretastatin A4 vs. A1 Prodrugs: Comparative Tumor Exposure and Pharmacokinetic Profiles

The active metabolite CA4 achieves substantially higher tumor exposure than CA1 following administration of their respective phosphate prodrugs. In a direct comparative preclinical pharmacokinetic study, NMRI mice bearing MAC29 tumors received therapeutic doses (150 mg·kg⁻¹) of either CA4P or CA1P, with plasma and tumor concentrations quantified via LC/MS [1]. The tumor area under the concentration-time curve (AUC) for CA4 was 60.1 μg·h·mL⁻¹—approximately 4.6-fold higher than the 13.1 μg·h·mL⁻¹ achieved by CA1—while plasma AUC values were 18.4 and 10.4 μg·h·mL⁻¹, respectively [1]. Importantly, despite the higher tumor exposure of CA4, CA1P paradoxically demonstrated greater in vivo antitumor effect at equal doses, a discrepancy attributed to the formation of a more reactive metabolite from CA1 [1].

Pharmacokinetics Tumor AUC Prodrug metabolism

Combretastatin A4 Z-Isomer vs. E-Isomer: 1000-Fold Differential in Cytotoxic Potency

The cis (Z) configuration of Combretastatin A4 is absolutely essential for its biological activity, with the trans (E) isomer demonstrating drastically reduced potency. Comparative evaluation has established that Z-CA4 exhibits LD₅₀ values typically in the 10⁻⁸ M range (approximately 10 nM) across cellular assays, whereas the corresponding E-isomer displays LD₅₀ values in the region of 10⁻⁵ M (approximately 10 μM) [1]. This represents a difference of approximately two to three orders of magnitude (100- to 1000-fold) in cytotoxic potency, directly attributable to the stereochemical requirements of the colchicine binding site on β-tubulin, which accommodates the bent Z-conformation but cannot productively interact with the planar E-conformation [2].

Stereochemistry SAR Tubulin polymerization inhibition

Combretastatin A4 Phosphate vs. ZD6126: Superior Vascular Disruption in Comparative In Vivo Imaging

Combretastatin A4 phosphate (CA4P) demonstrates superior vascular-disrupting efficacy compared to ZD6126, another tubulin-binding VDA, in direct comparative in vivo studies. Using multiparametric magnetic resonance imaging (MRI) biomarkers in rodent liver tumor models at clinically relevant doses, CA4P was more effective than ZD6126 across multiple quantitative endpoints: impairing tumor blood supply, inducing tumor necrosis, and delaying tumor growth [1]. In a separate comparative assessment of leading VDAs using MRI and MRS techniques in murine tumors, both CA4DP and ZD6126 significantly decreased tumor bioenergetic status and pH in a time- and dose-dependent fashion, though distinct temporal patterns differentiated their effects [2].

Vascular disrupting agent Tumor perfusion MRI biomarkers

Combretastatin A4 vs. isoCA-4: Synthetic Accessibility and Isomeric Stability Trade-Offs

The non-natural isomer isoCombretastatin A4 (isoCA-4) represents a synthetic alternative to natural CA4 that addresses key procurement challenges while maintaining comparable antitumor properties. Natural CA4 suffers from chemical instability due to spontaneous Z→E isomerization of its stilbene double bond, which progressively diminishes biological activity over time [1]. IsoCA-4, in contrast, is a stable compound that is easier to synthesize and demonstrates equivalent antitumor properties to CA4 [1]. This structural modification—replacing the ethylene bridge with a more constrained scaffold—eliminates the isomerization liability while preserving tubulin-binding capacity and cytotoxic potency [1].

Chemical stability Synthetic analog Isomerization

Combretastatin A4 Phosphate: Clinical Advancement Relative to Next-Generation Analogs

Despite extensive medicinal chemistry efforts yielding structurally optimized analogs (AVE8062/ombrabulin, BNC105P, SCB01A) with improved in vitro potency and expanded cellular spectrum, these preclinical improvements have failed to translate clinically in any meaningful way [1]. CA4P (fosbretabulin) remains the best-performing compound in the combretastatin class clinically, having garnered multiple Orphan Drug designations from the FDA for ovarian cancers, neuroendocrine tumors, certain thyroid cancers, and multiform gliomas [1]. Over 20 clinical trials of the CA4P and CA1P prodrugs have demonstrated objective and stable responses across multiple tumor types, with confirmed cures in select anaplastic thyroid cancer patients [1].

Clinical development Orphan drug designation Translational research

Combretastatin A4 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Multidrug-Resistant (MDR) Cancer Cell Studies

Combretastatin A4 is the preferred combretastatin-class compound for studies involving MDR cancer models or P-glycoprotein-overexpressing systems. Unlike Combretastatin A1, which exhibits high cross-resistance in daunorubicin-resistant P388 cell lines, CA4 retains cytotoxic efficacy in MDR contexts [1]. This differential susceptibility makes CA4 an essential tool for investigating tubulin-targeting strategies in chemotherapy-resistant tumors and for screening combination regimens designed to overcome MDR mechanisms.

In Vivo Pharmacokinetic and Tumor Exposure Studies Using Prodrug Formulations

For preclinical studies requiring quantifiable, high intratumoral drug exposure following systemic prodrug administration, Combretastatin A4 phosphate (CA4P) provides superior tumor AUC compared to the structurally analogous CA1P prodrug (60.1 vs. 13.1 μg·h·mL⁻¹ at equivalent doses) [1]. This differential makes CA4P the appropriate selection for experimental designs where maximizing tumor drug concentration is a critical endpoint, including tumor penetration studies, intratumoral pharmacodynamic biomarker analyses, and combination regimens with other therapeutics.

Comparative Vascular Disrupting Agent (VDA) Efficacy Studies

CA4P serves as a benchmark VDA for comparative efficacy studies against other vascular-disrupting compounds, having demonstrated superior blood supply impairment, necrosis induction, and tumor growth delay compared to ZD6126 in direct head-to-head rodent liver tumor studies using multiparametric MRI [1]. Researchers evaluating novel VDAs or combination vascular-targeting strategies should include CA4P as a positive control to contextualize anti-vascular efficacy within established clinical benchmark data.

Translational Oncology Research Requiring Clinical Validation Pathways

For translational research programs aiming to connect preclinical findings to established clinical datasets, CA4/CA4P offers the most robust foundation among combretastatin-class compounds. CA4P has completed over 20 clinical trials demonstrating objective responses across multiple tumor types and has received FDA Orphan Drug designations for several cancer indications, whereas structurally optimized analogs (AVE8062, BNC105P, SCB01A) have failed to translate preclinical improvements into clinical benefit [1]. This clinical validation makes CA4 the logical starting point for combination studies, biomarker development, and patient stratification research intended for eventual clinical translation.

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